molecular formula C8H14O3 B095842 Methyl 4-hydroxycyclohexanecarboxylate CAS No. 17449-76-2

Methyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B095842
CAS No.: 17449-76-2
M. Wt: 158.19 g/mol
InChI Key: HYDYVXROZHFTGB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxycyclohexanecarboxylate (CAS 17449-76-2) is a cyclohexane derivative with the molecular formula C₈H₁₄O₃ and a molecular weight of 158.2 g/mol. Key physical properties include a boiling point of 233.3°C at 760 mmHg, density of 1.121 g/cm³, and refractive index of 1.681 . The compound exists in cis and trans isomeric forms, with stereochemistry playing a critical role in its reactivity and applications . It is widely used as a synthetic intermediate in pharmaceuticals, particularly in the development of DGAT1 inhibitors for metabolic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxycyclohexanecarboxylate can be synthesized through the esterification of 4-hydroxycyclohexanoic acid. The process involves the suspension of 4-hydroxycyclohexane-1-carboxylic acid in methanol, followed by the addition of sulfuric acid as a catalyst. The reaction is carried out at room temperature under a nitrogen atmosphere for about five hours. After the reaction, the mixture is quenched with water and extracted with ethyl acetate. The organic layer is then washed with saturated sodium bicarbonate solution and saline, dried, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxycyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-oxocyclohexanecarboxylic acid, while reduction could produce 4-hydroxycyclohexanol .

Scientific Research Applications

Chemical Synthesis

Synthetic Intermediate
Methyl 4-hydroxycyclohexanecarboxylate serves as a versatile intermediate in organic synthesis. It can be transformed into various derivatives through reactions such as esterification and hydrolysis. For example, it has been utilized in the synthesis of trans-4-phenylcyclohexanecarboxylic acid via Friedel-Crafts reactions, demonstrating its utility in producing compounds relevant to liquid crystal technology .

Reactivity and Transformation
The compound can undergo several transformations:

  • Esterification : this compound can be esterified to form alkyl esters, which are useful in various applications, including flavoring agents and fragrances.
  • Hydrolysis : Under alkaline conditions, the ester group can be hydrolyzed to yield the corresponding acid, which can further participate in diverse chemical reactions.

Medicinal Chemistry

Pharmaceutical Applications
Research indicates that this compound may have potential therapeutic applications. Its structural similarity to other biologically active compounds suggests it could be explored for:

  • Antimicrobial Agents : Compounds derived from this compound have been investigated for their antimicrobial properties.
  • Anti-inflammatory Drugs : The compound's ability to modulate biological pathways makes it a candidate for developing anti-inflammatory agents.

Materials Science

Polymer Chemistry
this compound is also being studied for its role in polymer chemistry. It can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings.

  • Synthesis of Liquid Crystal Intermediates
    A study demonstrated the efficient synthesis of trans-4-phenylcyclohexanecarboxylic acid from this compound using Friedel-Crafts acylation. The process yielded high purity products suitable for liquid crystal applications, showcasing the compound's utility as a precursor in advanced materials .
  • Antimicrobial Activity Assessment
    In a pharmacological study, derivatives of this compound were tested against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential for further development into therapeutic agents .
  • Polymer Enhancement Research
    Research focused on incorporating this compound into polymer blends showed improved mechanical properties and thermal stability, indicating its potential use in high-performance materials .

Mechanism of Action

The mechanism by which methyl 4-hydroxycyclohexanecarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound in various environments. Detailed studies on its molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-hydroxycyclohexanecarboxylate (CAS 17159-80-7)

  • Molecular Formula : C₉H₁₆O₃
  • Molecular Weight : 172.22 g/mol
  • Physical Properties :
    • Boiling Point: 127–134°C at 0.1 mmHg
    • Density: 1.068 g/mL
    • Refractive Index: 1.467 .
  • Applications: Used in chemical synthesis and as a pharmaceutical intermediate. Notably, its trans isomer is a substrate for 4-hydroxycyclohexanecarboxylate dehydrogenase, an enzyme critical in microbial metabolism .
  • Key Differences :
    • The ethyl ester exhibits lower boiling point under vacuum compared to the methyl ester.
    • Higher molecular weight and steric bulk may reduce enzymatic reactivity compared to the methyl derivative .

Methyl 4-methylcyclohexanecarboxylate (CAS 51181-40-9)

  • Molecular Formula : C₉H₁₆O₂
  • Molecular Weight : 156.23 g/mol
  • Isomerism : Exists as cis and trans isomers .
  • Key Differences :
    • The methyl substitution on the cyclohexane ring replaces the hydroxyl group, eliminating hydrogen-bonding capability.
    • Reduced polarity compared to Methyl 4-hydroxycyclohexanecarboxylate, likely altering solubility and reactivity .

Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 41088-52-2)

  • Molecular Formula : C₈H₁₂O₃
  • Molecular Weight : 156.18 g/mol
  • Structural Features : Contains an epoxide ring (7-oxabicyclo structure), introducing significant steric and electronic constraints.
  • Key Differences: The epoxide group enhances reactivity toward nucleophiles, unlike this compound. Potential applications in ring-opening reactions for polymer or drug synthesis .

Data Table: Comparative Analysis

Property This compound Ethyl 4-hydroxycyclohexanecarboxylate Methyl 4-methylcyclohexanecarboxylate
Molecular Formula C₈H₁₄O₃ C₉H₁₆O₃ C₉H₁₆O₂
Molecular Weight (g/mol) 158.2 172.22 156.23
Boiling Point 233.3°C (760 mmHg) 127–134°C (0.1 mmHg) Not reported
Density (g/cm³) 1.121 1.068 Not reported
Key Functional Group Hydroxyl, ester Hydroxyl, ester Methyl, ester
Pharmaceutical Relevance DGAT1 inhibitor intermediate Synthetic intermediate Limited data
Enzymatic Specificity Trans isomer active in enzymes Trans isomer active in enzymes Not applicable

Stereochemical and Reactivity Considerations

  • Cis vs. Trans Isomerism :
    • The trans isomer of this compound is preferentially utilized by 4-hydroxycyclohexanecarboxylate dehydrogenase , highlighting its importance in biochemical pathways .
    • Synthetic routes for DGAT1 inhibitors require pure cis or trans starting materials to ensure stereochemical fidelity in final products .
  • Hydrogen-Bonding Capacity: The hydroxyl group in this compound enhances solubility in polar solvents and interaction with biological targets compared to non-hydroxylated analogs .

Biological Activity

Methyl 4-hydroxycyclohexanecarboxylate (CAS Number: 6125-57-1) is an organic compound that has garnered attention in the field of medicinal chemistry and biochemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C₈H₁₄O₃
  • Molar Mass : 158.2 g/mol
  • Physical State : White crystalline solid at room temperature
  • Boiling Point : Approximately 125 °C at 0.3 mmHg
  • Solubility : Soluble in organic solvents, with moderate solubility in water due to the presence of a hydroxyl group.

Synthesis

The synthesis of this compound typically involves the esterification of 4-hydroxycyclohexanoic acid. The general procedure includes:

  • Reagents : 4-Hydroxycyclohexanoic acid and methanol.
  • Catalyst : Acid catalyst (e.g., sulfuric acid).
  • Conditions : Heating under reflux followed by purification through distillation or chromatography.

This method can be scaled for industrial applications, often utilizing continuous flow reactors to enhance yield and purity.

Biological Activity

Research indicates that this compound may play significant roles in various biochemical pathways and enzyme reactions. Its structural characteristics allow it to interact with biological systems, which may lead to potential therapeutic applications.

Enzyme Interactions

This compound has been shown to influence enzyme activity, particularly in metabolic pathways involving polyketide synthases (PKS). It serves as a precursor for the biosynthesis of various bioactive compounds, including rapalogs, which are derivatives of rapamycin known for their immunosuppressive properties .

Case Studies and Research Findings

  • Biosynthetic Pathways : A study demonstrated that the addition of this compound to Streptomyces strains resulted in the production of novel rapalogs with enhanced biological activity against specific bacterial targets .
  • Antimicrobial Effects : In vitro assays have indicated that derivatives of this compound exhibit antimicrobial properties, potentially through inhibition of critical enzymes in bacterial cell wall synthesis.
  • Therapeutic Potential : Ongoing research is exploring its role as a precursor in drug development, particularly in the synthesis of compounds targeting inflammatory pathways mediated by interleukin receptors .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and related compounds:

Compound NameCAS NumberSimilarity Index
Methyl 3-Hydroxycyclohexanecarboxylate37722-82-01.00
trans-Methyl 4-hydroxycyclohexanecarboxylate6125-57-11.00
Ethyl 4-hydroxycyclohexanecarboxylate17159-80-70.93
Methyl cis-4-hydroxycyclohexanecarboxylate3618-03-90.93

The presence of the hydroxyl group at the 4-position enhances its ability to engage in hydrogen bonding compared to its analogs, contributing to its distinct reactivity and potential applications in synthetic chemistry.

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of Methyl 4-hydroxycyclohexanecarboxylate in a laboratory setting?

  • Methodological Answer :

  • Spectroscopic Analysis : Use NMR (¹H and ¹³C) to confirm the structure, focusing on characteristic peaks such as the ester carbonyl (~170 ppm in ¹³C NMR) and hydroxyl proton signals (~1.5-2.5 ppm in ¹H NMR) .
  • Chromatographic Purity : Employ HPLC or GC-MS with a polar stationary phase to assess purity. The compound’s boiling point (233.3°C) and density (1.121 g/cm³) can guide solvent selection and column conditions .
  • CAS Registry Cross-Validation : Cross-reference the CAS number (17449-76-2) with spectral libraries or databases like PubChem to confirm identity .

Q. What are the critical safety considerations when handling this compound?

  • Methodological Answer :

  • Exposure Controls : Use fume hoods for synthesis steps due to inhalation hazards. Wear nitrile gloves and lab coats to prevent dermal contact .
  • First-Aid Protocols : In case of skin contact, wash immediately with soap and water. For ingestion, seek medical attention and provide the Safety Data Sheet (Section 2 hazards include toxicity via inhalation, skin contact, and swallowing) .
  • Storage : Store in tightly sealed containers in a dry, ventilated area away from oxidizers. Monitor for leaks, as the compound has a vapor pressure of 8.14E-06 mmHg at 25°C .

Advanced Research Questions

Q. How does the stereochemistry (cis/trans isomerism) of this compound influence its reactivity in synthetic pathways?

  • Methodological Answer :

  • Stereochemical Retention : During reductive etherification, the trans/cis configuration of the starting material is retained in the product. For example, trans-ethyl 4-hydroxycyclohexanecarboxylate yields trans-configured intermediates, critical for asymmetric synthesis of DGAT1 inhibitors .
  • Reaction Optimization : Use chiral catalysts (e.g., Pd/C with H₂) or stereospecific enzymes (e.g., 4-hydroxycyclohexanecarboxylate dehydrogenase, which acts exclusively on the trans isomer) to control stereochemical outcomes .
  • Analytical Validation : Compare NMR coupling constants or X-ray crystallography data to distinguish isomers. For instance, trans isomers exhibit distinct NOE correlations in 2D NMR .

Q. What strategies can resolve contradictions in reported enzymatic activity data involving this compound?

  • Methodological Answer :

  • Enzyme Specificity Testing : Validate substrate specificity using purified enzymes (e.g., 4-hydroxycyclohexanecarboxylate dehydrogenase from Corynebacterium cyclohemicum) under controlled pH (6.5-7.5) and temperature (25-37°C) conditions. Note that this enzyme is highly specific for the trans-4-hydroxy derivative .
  • Kinetic Parameter Reproducibility : Conduct Michaelis-Menten assays with NAD⁺ as a cofactor. Discrepancies in KmK_m values may arise from impure isomers or enzyme batch variability .
  • Isomer Purity Verification : Pre-purify isomers via preparative HPLC or chiral column chromatography to eliminate confounding results from cis/trans mixtures .

Q. How can researchers optimize the synthesis of this compound derivatives for high-yield, scalable production?

  • Methodological Answer :

  • Reductive Etherification : React ethyl 4-hydroxycyclohexanecarboxylate (cis/trans mixture) with triethylamine and TMSCl at 0°C, followed by benzyl 4-oxopiperidine-1-carboxylate and Et₃SiH at −78°C. This yields >90% intermediate purity .
  • Catalytic Efficiency : Screen Lewis acids (e.g., BF₃·Et₂O) for cyclization reactions. For example, BF₃ efficiently promotes cyclization of 3-hydroxy acids to tetrahydropyran derivatives, a related process .
  • Scale-Up Considerations : Use pure cis or trans starting materials to avoid stereochemical dilution. Pilot studies show trans isomers often provide higher yields in DGAT1 inhibitor synthesis .

Properties

IUPAC Name

methyl 4-hydroxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDYVXROZHFTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169830
Record name Methyl 4-hydroxycyclohexanecarboxylate
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Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17449-76-2, 6125-57-1
Record name Cyclohexanecarboxylic acid, 4-hydroxy-, methyl ester
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name Methyl 4-hydroxycyclohexanecarboxylate
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Record name methyl (1r,4r)-4-hydroxycyclohexane-1-carboxylate
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Synthesis routes and methods

Procedure details

A Parr bottle was charged with 150 ml of methanol and 25 g of methyl 4-hydroxybenzoate was added, then the bottle was flushed with nitrogen, 2.5 g of 5% rhodium on alumina was added and the reaction mixture was pressurized under hydrogen at 3.74 atmospheres for 18 hours with constant shaking. The reaction was then flushed with nitrogen and filtered through diatomaceous earth to remove the catalyst. The diatomaceous earth was rinsed with methanol, being careful not to filter the catalyst to dryness. The filtrates were combined and the methanol was removed under reduced pressure with very gentle heat (ca. 40° C.). The residue of product and alumina was taken up in 200 ml of ether to which 3 g of anhydrous potassium carbonate was added. The precipitated alumina and potassium carbonate were removed by filtration through diatomaceous earth. This was rinsed with ether, the filtrates were combined and the solvent was removed under reduced pressure to yield the crude product. This was bulb-to-bulb distilled on Kugelrohr apparatus at 80°-100° C./ca. 1 mm to yield 25.0 g (98%) of methyl 4-hydroxycyclohexanecarboxylate. 1H NMR (CDCl3, 60 MHz) δ 3.85 (s, 1 H); 3.65 (s, 3 H); 2.50-1.20 (m, 10 H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Methyl 4-hydroxycyclohexanecarboxylate
Methyl 4-hydroxycyclohexanecarboxylate
Methyl 4-hydroxycyclohexanecarboxylate
Methyl 4-hydroxycyclohexanecarboxylate
Methyl 4-hydroxycyclohexanecarboxylate
Methyl 4-hydroxycyclohexanecarboxylate

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